![molecular formula C12H13N3O5 B1390926 1-{[(3-Nitrophenyl)amino]carbonyl}proline CAS No. 1132651-06-9](/img/structure/B1390926.png)
1-{[(3-Nitrophenyl)amino]carbonyl}proline
Vue d'ensemble
Description
1-{[(3-Nitrophenyl)amino]carbonyl}proline is an organic compound derived from L-proline. It is characterized by the presence of a nitrophenyl group attached to the amino carbonyl moiety of proline. This compound is known for its solid powder form and good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Applications De Recherche Scientifique
1-{[(3-Nitrophenyl)amino]carbonyl}proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of other amino acid derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Méthodes De Préparation
The synthesis of 1-{[(3-Nitrophenyl)amino]carbonyl}proline typically involves the functional group modification of L-proline. The process generally includes organic synthesis reactions, where L-proline undergoes specific reactions to introduce the nitrophenyl group. The exact synthetic routes and reaction conditions can vary, but they often involve the use of reagents like nitrophenyl isocyanate and appropriate solvents under controlled temperatures .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-{[(3-Nitrophenyl)amino]carbonyl}proline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Mécanisme D'action
The mechanism of action of 1-{[(3-Nitrophenyl)amino]carbonyl}proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activities, or alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
1-{[(3-Nitrophenyl)amino]carbonyl}proline can be compared with other similar compounds, such as:
L-Proline derivatives: These compounds share the proline backbone but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Nitrophenyl compounds: These compounds contain the nitrophenyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the proline backbone and the nitrophenyl group, which imparts distinct chemical and biological characteristics .
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYLMZWZVVLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


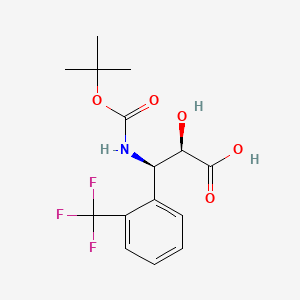
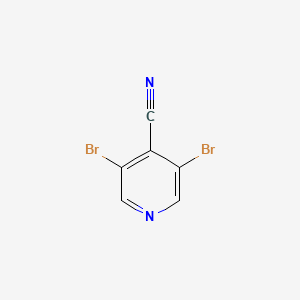
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
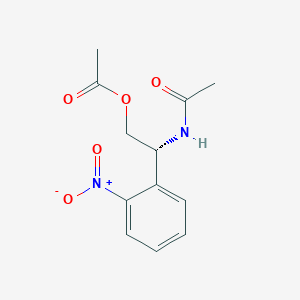
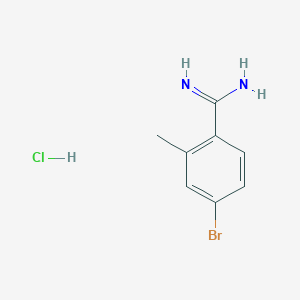
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
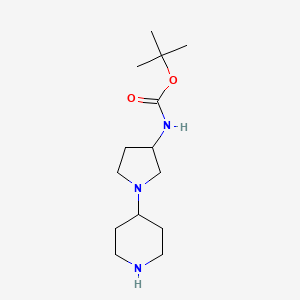
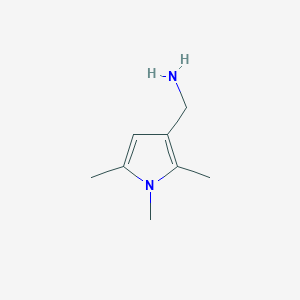
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)

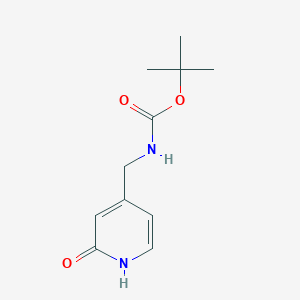
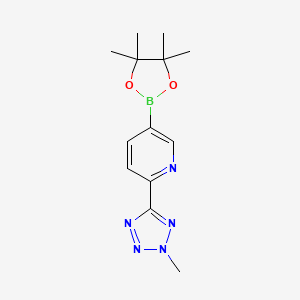
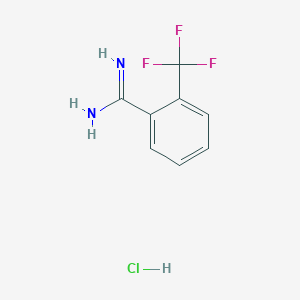
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
